molecular formula C10H16O4 B14515876 Ethyl 2-acetyl-5-methoxypent-2-enoate CAS No. 63093-79-8

Ethyl 2-acetyl-5-methoxypent-2-enoate

Cat. No.: B14515876
CAS No.: 63093-79-8
M. Wt: 200.23 g/mol
InChI Key: RLLPXXJZIIGCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-acetyl-5-methoxypent-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is known for its unique structure, which includes an acetyl group, a methoxy group, and a pent-2-enoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetyl-5-methoxypent-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-5-methoxypent-2-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the acetyl group into a carboxylic acid.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-acetyl-5-methoxypent-2-enoate has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism by which ethyl 2-acetyl-5-methoxypent-2-enoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-acetyl-5-methoxypent-2-enoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its specific substituents and structure, which confer distinct chemical properties and reactivity.

List of Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl propionate
  • Isopropyl butyrate

These similar compounds can be used as references to understand the unique characteristics and applications of this compound.

Properties

CAS No.

63093-79-8

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 2-acetyl-5-methoxypent-2-enoate

InChI

InChI=1S/C10H16O4/c1-4-14-10(12)9(8(2)11)6-5-7-13-3/h6H,4-5,7H2,1-3H3

InChI Key

RLLPXXJZIIGCPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CCCOC)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.